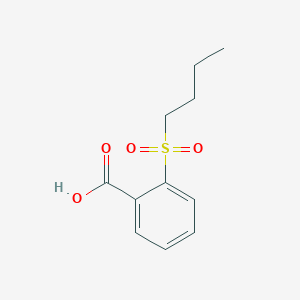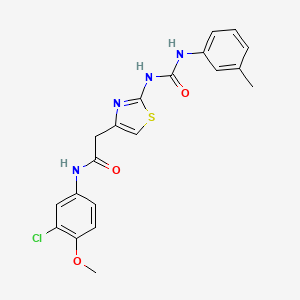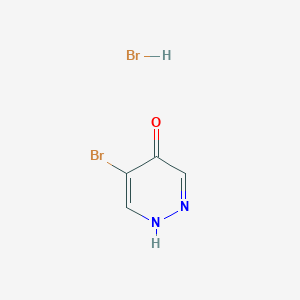![molecular formula C10H6F2N2O3 B2475508 5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807982-64-4](/img/structure/B2475508.png)
5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is a useful research compound. Its molecular formula is C10H6F2N2O3 and its molecular weight is 240.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is involved in various chemical synthesis processes. For instance, it is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This synthesis demonstrates that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic Tfm-Gly equivalent, showing its significance in creating complex amino acid structures (Burger et al., 2006).
In Organic Chemistry and Material Science
In the field of organic chemistry and material science, this compound is instrumental in creating various derivatives with potential applications. For example, its transformations, including the Curtius rearrangement, lead to the formation of sulfonamides and urea derivatives containing isoxazole fragments, which are significant in synthesizing functionally substituted isoxazoles (Potkin, Petkevich, & Zalesskaya, 2009).
In Photophysical and Nonlinear Optical Studies
The compound also finds use in studying photophysical and nonlinear optical properties. For instance, derivatives of 5-oxazolone, including this compound, have been synthesized to investigate their third-order nonlinear optical properties. These studies involve advanced spectroscopic techniques and contribute to understanding optical limiting behavior, which is crucial in developing optical materials (Murthy et al., 2013).
In Antimicrobial and Antimycobacterial Research
The compound's derivatives have shown antimycobacterial activity, making them promising candidates for new classes of antimycobacterial compounds. This is particularly important in the fight against diseases like Mycobacterium fortuitum (Wojciechowski & Płoszaj, 2020).
In Synthesis of Novel Compounds
It is used in the synthesis of novel compounds, such as the two-stage three-component synthesis of diaza-dioxazole derivatives. This demonstrates its utility in creating complex macrocyclic structures and oxazole fragments, contributing significantly to the field of synthetic chemistry (Merzhyievskyi et al., 2020).
Eigenschaften
IUPAC Name |
5-amino-2-(2,5-difluorobenzoyl)-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-5-1-2-7(12)6(3-5)10(16)14-9(15)4-8(13)17-14/h1-4H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVMWDKICWGAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N2C(=O)C=C(O2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)


![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)

